molecular formula C10H10FNO6S B5507579 2-[carboxymethyl-(4-fluorophenyl)sulfonylamino]acetic acid

2-[carboxymethyl-(4-fluorophenyl)sulfonylamino]acetic acid

Cat. No.: B5507579
M. Wt: 291.25 g/mol
InChI Key: SGQDSDPMMQGMCK-UHFFFAOYSA-N
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Description

2-[carboxymethyl-(4-fluorophenyl)sulfonylamino]acetic acid is a synthetic organic compound characterized by the presence of a carboxymethyl group, a 4-fluorophenyl group, and a sulfonylamino group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[carboxymethyl-(4-fluorophenyl)sulfonylamino]acetic acid typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: The reaction begins with the sulfonation of 4-fluoroaniline to form 4-fluorobenzenesulfonyl chloride.

    Nucleophilic substitution: The sulfonyl chloride intermediate reacts with glycine to form the desired compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[carboxymethyl-(4-fluorophenyl)sulfonylamino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[carboxymethyl-(4-fluorophenyl)sulfonylamino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[carboxymethyl-(4-fluorophenyl)sulfonylamino]acetic acid involves its interaction with specific molecular targets. The sulfonylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(carboxymethyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid
  • 4-(4-fluorophenyl)-2-(sulfonylamino)butanoic acid

Uniqueness

2-[carboxymethyl-(4-fluorophenyl)sulfonylamino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[carboxymethyl-(4-fluorophenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO6S/c11-7-1-3-8(4-2-7)19(17,18)12(5-9(13)14)6-10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQDSDPMMQGMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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